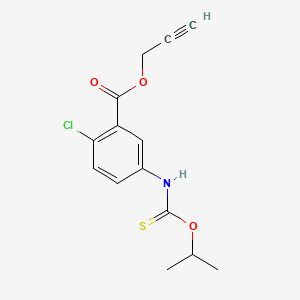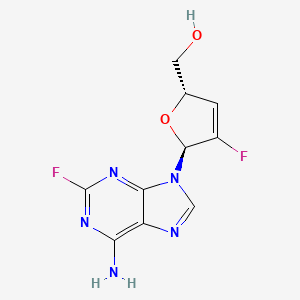
1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes an acetylthio group and a hydroxy group attached to a pregnane backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Acetylthio Group: This can be achieved through the reaction of a thiol with an acetylating agent such as acetic anhydride.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl groups results in alcohols.
Aplicaciones Científicas De Investigación
1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The acetylthio group may also play a role in its biological activity by influencing its interaction with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(Acetylthio)-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate: is similar to other steroid derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6947-47-3 |
|---|---|
Fórmula molecular |
C25H34O6S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
[2-(1-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O6S/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)12-22(32-15(2)27)24(16,4)20(18)7-9-23(19,25)3/h11,18-20,22,30H,5-10,12-13H2,1-4H3 |
Clave InChI |
BNBPQUFWHJQUKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)SC(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


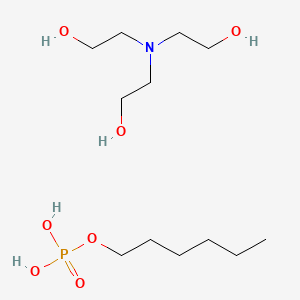

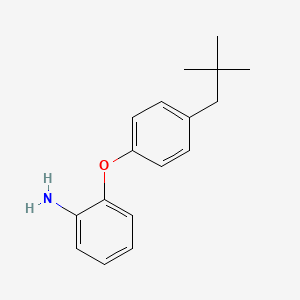
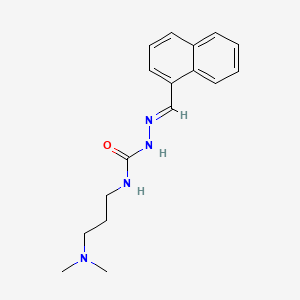
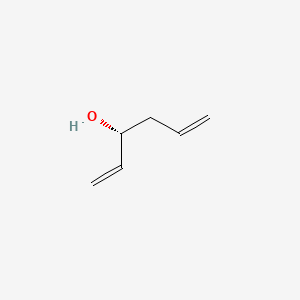
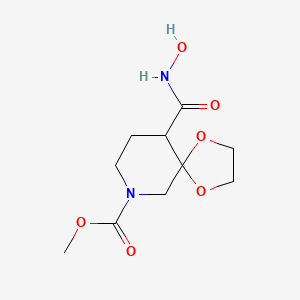

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)
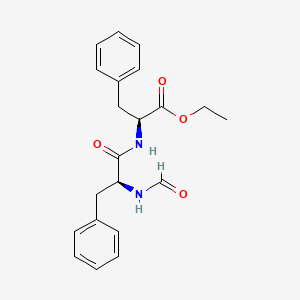

![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)
